molecular formula C18H14ClNO3S B2873621 (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile CAS No. 1024714-51-9

(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile

Cat. No.: B2873621
CAS No.: 1024714-51-9
M. Wt: 359.82
InChI Key: BIEPCFKTWQJQTO-WSYLNHOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfonyl group attached to a penta-2,4-dienenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible route includes:

    Starting Materials: 4-chlorobenzene, 4-methoxybenzene, and penta-2,4-dienenitrile.

    Step 1: Formation of the sulfonyl chloride derivative from 4-chlorobenzene using chlorosulfonic acid.

    Step 2: Reaction of the sulfonyl chloride with 4-methoxybenzene to form the sulfonyl intermediate.

    Step 3: Coupling of the sulfonyl intermediate with penta-2,4-dienenitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitrile groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-2-(4-chlorophenyl)sulfonyl-5-(4-hydroxyphenyl)penta-2,4-dienenitrile
  • (2E,4E)-2-(4-bromophenyl)sulfonyl-5-(4-methoxyphenyl)penta-2,4-dienenitrile

Uniqueness

  • Structural Features : The combination of chlorophenyl, methoxyphenyl, and sulfonyl groups attached to a penta-2,4-dienenitrile backbone is unique and may confer specific chemical and biological properties.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity and potential applications.

Properties

IUPAC Name

(2E,4E)-2-(4-chlorophenyl)sulfonyl-5-(4-methoxyphenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-23-16-9-5-14(6-10-16)3-2-4-18(13-20)24(21,22)17-11-7-15(19)8-12-17/h2-12H,1H3/b3-2+,18-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEPCFKTWQJQTO-WSYLNHOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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